Product packaging for Ethyl 4-nitrocinnamate(Cat. No.:CAS No. 953-26-4)

Ethyl 4-nitrocinnamate

Cat. No.: B213100
CAS No.: 953-26-4
M. Wt: 221.21 g/mol
InChI Key: PFBQVGXIMLXCQB-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cinnamate (B1238496) Esters in Organic Synthesis

Cinnamate esters are α,β-unsaturated esters that serve as versatile intermediates in organic synthesis. d-nb.infobeilstein-journals.orgnih.gov Their inherent reactivity, stemming from the presence of a conjugated system that includes the phenyl ring, a carbon-carbon double bond, and a carbonyl group, allows for a multitude of chemical transformations. These transformations include, but are not limited to, addition reactions, cycloadditions, and reductions. The ester functionality provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or conversion to other functional groups.

The synthesis of cinnamate esters can be achieved through several established methods in organic chemistry. The Fischer esterification of cinnamic acid is a common approach, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. nsf.gov Another widely used method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orgscribd.comgoogle.com The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, provide a powerful tool for the stereoselective synthesis of cinnamate esters from aldehydes and phosphorus ylides. d-nb.infobeilstein-journals.orgnih.govtandfonline.com

The Significance of Nitro-Substituents in Aromatic Systems

The introduction of a nitro group (-NO2) onto an aromatic ring significantly alters the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, a property that has profound implications for the reactivity of the aromatic system. numberanalytics.comwikipedia.orgnumberanalytics.comgeorganics.sk This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution reactions. wikipedia.orgnumberanalytics.comgeorganics.sk Conversely, it facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgnumberanalytics.comnih.gov

The presence of a nitro group can also influence the acidity of protons on adjacent carbon atoms. wikipedia.org Furthermore, the nitro group can be reduced to a variety of other nitrogen-containing functional groups, most notably the amino group (-NH2). numberanalytics.com This transformation is of paramount importance in the synthesis of anilines and their derivatives, which are key components in many dyes, pharmaceuticals, and other industrially significant compounds. numberanalytics.comnumberanalytics.com

Research Trajectories for Ethyl 4-Nitrocinnamate in Modern Chemistry

This compound, which combines the structural features of a cinnamate ester and a nitro-substituted aromatic ring, is a compound of considerable interest in modern chemical research. Current research trajectories for this molecule are focused on leveraging its unique electronic and steric properties for the development of novel synthetic methodologies and the creation of new functional materials.

One area of investigation involves the use of this compound as a substrate in various catalytic reactions. For instance, it has been employed in studies on the reduction of the nitro group and the double bond. chemicalbook.com The electron-withdrawing nitro group can influence the stereochemical outcome of reactions at the double bond, a phenomenon that is being explored for the development of stereoselective transformations.

Another research direction focuses on the incorporation of this compound into larger molecular architectures. The presence of both the nitro group and the ester functionality allows for a range of coupling and polymerization reactions. This makes this compound a valuable building block for the synthesis of polymers and materials with interesting optical and electronic properties. The study of its behavior in the formation of organic-inorganic nanohybrids is also an active area of research. researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₁NO₄ nih.gov
Molecular Weight 221.21 g/mol nih.gov
Appearance White to light yellow powder or crystals cymitquimica.com
Melting Point 138-140 °C chemicalbook.comsigmaaldrich.comsigmaaldrich.com

| CAS Number | 953-26-4 nih.gov |

Table 2: Spectroscopic Data of this compound

Technique Key Features
¹H NMR Signals corresponding to the ethyl group, the vinylic protons, and the aromatic protons. nih.gov
IR Spectroscopy Characteristic peaks for the nitro group, the ester carbonyl, and the carbon-carbon double bond. nih.gov

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO4 B213100 Ethyl 4-nitrocinnamate CAS No. 953-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(4-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBQVGXIMLXCQB-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061347, DTXSID601273204
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24393-61-1, 953-26-4
Record name Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24393-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000953264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl p-nitrocinnamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-nitrocinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 4-nitrocinnamate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25TMC6MV4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Nitrocinnamate

Established Synthetic Routes and Mechanistic Investigations

The synthesis of ethyl 4-nitrocinnamate can be achieved through several established methods, each with distinct mechanistic pathways. These routes include the Claisen-Schmidt condensation, esterification of 4-nitrocinnamic acid, and olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions.

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is particularly useful for synthesizing α,β-unsaturated carbonyl compounds. byjus.comwikipedia.orgnih.gov This reaction involves the cross-aldol condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgyoutube.com In the context of this compound synthesis, this typically involves the reaction of an appropriate aldehyde and an ester.

The mechanism begins with the deprotonation of the α-carbon of the ester by a strong base, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated ester. byjus.comyoutube.com Quantitative yields have been reported in Claisen-Schmidt reactions conducted in the absence of a solvent, using sodium hydroxide (B78521) as the base. wikipedia.org

Table 1: Key Steps in Claisen-Schmidt Condensation

StepDescription
1. Enolate Formation A strong base removes an α-proton from an ester to form a nucleophilic enolate ion. byjus.com
2. Nucleophilic Attack The enolate ion attacks the carbonyl carbon of an aromatic aldehyde. youtube.com
3. Dehydration The intermediate alkoxide is protonated and then undergoes dehydration to form the α,β-unsaturated ester. gordon.edu

A common and straightforward route to this compound is the Fischer esterification of 4-nitrocinnamic acid with ethanol (B145695). This acid-catalyzed reaction involves the conversion of a carboxylic acid to an ester. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is typically used as the solvent. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com

The Wittig reaction is a widely used method for alkene synthesis from aldehydes and ketones. libretexts.org It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. libretexts.orgumass.edu For the synthesis of this compound, 4-nitrobenzaldehyde (B150856) is reacted with a suitable phosphorane. chegg.com This reaction is known for its high efficiency and stereoselectivity. udel.edu The mechanism proceeds through a betaine (B1666868) intermediate, which then forms an oxaphosphetane that collapses to form the alkene and triphenylphosphine (B44618) oxide. umass.eduudel.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate-stabilized carbanions. wikipedia.orgalfa-chemistry.com These carbanions are more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides, often leading to cleaner reactions and easier purification. wikipedia.org The HWE reaction typically produces (E)-alkenes with high selectivity. wikipedia.orgalfa-chemistry.com The byproduct, a dialkylphosphate salt, is water-soluble and easily removed by aqueous extraction. wikipedia.org

Table 2: Comparison of Wittig and HWE Reactions

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylide libretexts.orgPhosphonate-stabilized carbanion wikipedia.org
Byproduct Triphenylphosphine oxide udel.eduWater-soluble dialkylphosphate salt wikipedia.org
Stereoselectivity Can produce both (E) and (Z) isomersPredominantly produces (E)-alkenes wikipedia.orgalfa-chemistry.com
Reactivity Less reactive with sterically hindered ketones libretexts.orgMore reactive and can react with ketones alfa-chemistry.com

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles are being applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. scispace.com The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net In the context of this compound synthesis, microwave irradiation has been successfully employed in Horner-Wadsworth-Emmons reactions to produce various ethyl cinnamate (B1238496) derivatives. nih.govrsc.org This technique offers a clean, efficient, and rapid pathway for synthesis.

The choice of solvent plays a crucial role in the environmental impact of a chemical process. Ionic liquids (ILs) are salts that are liquid at or near room temperature and have gained attention as green solvents due to their low vapor pressure, high thermal stability, and recyclability. jchemrev.comresearchgate.net They have been successfully used as solvents and catalysts in various organic reactions. jchemrev.com

Bio-based solvents, derived from renewable resources like crops, are another environmentally friendly alternative to traditional petroleum-based solvents. acme-hardesty.commdpi.com Examples include ethanol, ethyl lactate, and D-limonene. acme-hardesty.comnih.gov These solvents are often biodegradable, have low toxicity, and can be produced from sustainable feedstocks. nih.govresearchgate.net The use of such solvents in the synthesis of this compound can significantly reduce the environmental footprint of the process. core.ac.uk

Green Chemistry and Sustainable Synthesis Approaches for this compound

Silica (B1680970) Gel-Mediated Synthesis

The synthesis of this compound can be efficiently achieved through a one-pot Wittig-type olefination reaction mediated by silica gel. This method provides a high-yielding and environmentally benign approach. In a typical procedure, 4-nitrobenzaldehyde is reacted with ethyl chloroacetate (B1199739) in the presence of triphenylphosphine and diisopropylethylamine, with silica gel acting as a solid reaction medium. This solvent-free condition facilitates the reaction, leading to the formation of this compound in good yields.

One study reported the synthesis of this compound as light yellow needles with a yield of 83% and an E/Z isomer ratio of 90/10. nih.gov The use of silica gel as a medium is advantageous as it can be easily separated from the reaction mixture, simplifying the workup process. nih.gov The reaction is typically carried out at an elevated temperature, for instance, 90 °C, to ensure the melting of triphenylphosphine. nih.gov

Table 1: Silica Gel-Mediated Synthesis of this compound

ReactantsReagentsMediumTemperature (°C)Yield (%)Isomer Ratio (E/Z)
4-Nitrobenzaldehyde, Ethyl chloroacetateTriphenylphosphine, DiisopropylethylamineSilica Gel908390/10

Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is largely dictated by the presence of the nitro group, the α,β-unsaturated ester system, and the aromatic ring. The electron-withdrawing nature of the nitro group significantly influences the reactivity of both the aromatic ring and the conjugated system.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group using various methodologies, including catalytic hydrogenation, samarium diiodide mediated reductions, and novel metal-free approaches. This transformation is crucial for the synthesis of various derivatives with potential applications in pharmaceuticals and materials science.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. The use of palladium on a solid support, such as activated carbon (Pd/C), is a common and efficient catalytic system for this transformation. The reaction typically proceeds under a hydrogen atmosphere in a suitable solvent. u-tokyo.ac.jp While specific studies detailing the catalytic hydrogenation of this compound are not extensively documented in the provided search results, the general principles of nitroarene reduction using palladium catalysts are well-established. arizona.edumdpi.comnih.govnih.gov The reaction involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to an amino group. The choice of solvent can influence the reaction rate, with protic solvents often accelerating the hydrogenation. u-tokyo.ac.jp

Table 2: General Conditions for Catalytic Hydrogenation of Nitroarenes

CatalystHydrogen SourceSolventTemperaturePressure
Palladium on Carbon (Pd/C)H₂ gasEthanol, Methanol, Ethyl acetateRoom TemperatureAtmospheric to moderate

It is important to note that under certain conditions, the carbon-carbon double bond of the cinnamate moiety may also be susceptible to reduction. arizona.edu Careful control of reaction parameters is therefore crucial to achieve selective reduction of the nitro group.

Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent that can be used for the reduction of various functional groups, including nitro compounds. wikipedia.orgnih.govorganic-chemistry.org The reduction of nitroarenes to the corresponding amines or hydroxylamines can be achieved under mild conditions using SmI₂. wikipedia.org The reaction mechanism involves a series of single-electron transfers from SmI₂ to the nitro group, followed by protonation steps. wikipedia.org The reactivity of SmI₂ can be modulated by the choice of solvent and the presence of additives. wikipedia.org While a specific protocol for the reduction of this compound using samarium diiodide was not detailed in the search results, the general methodology for nitro group reduction is applicable. wikipedia.orgnih.govorganic-chemistry.org

In recent years, metal-free reduction methods have gained significant attention as environmentally friendly alternatives to traditional metal-catalyzed reactions. Tetrahydroxydiboron (B₂(OH)₄) has emerged as a mild and effective reagent for the chemoselective reduction of aromatic nitro compounds. nih.govorganic-chemistry.org This method offers high functional group tolerance, allowing for the reduction of the nitro group in the presence of other sensitive functionalities. nih.govorganic-chemistry.org The reaction is typically carried out in the presence of an organocatalyst, such as 4,4'-bipyridine, and can be completed rapidly at room temperature. nih.gov A proposed mechanism involves the activation of the nitro group by the diboron (B99234) reagent, followed by a series of steps leading to the corresponding aniline. researchgate.net Although no specific application of this method to this compound was found, the broad substrate scope of this reaction suggests its potential applicability. nih.govorganic-chemistry.orgresearchgate.netscihorizon.comacs.org

Table 3: General Conditions for Metal-Free Reduction of Nitroarenes with Tetrahydroxydiboron

Reducing AgentCatalystSolventTemperature
Tetrahydroxydiboron (B₂(OH)₄)4,4'-BipyridineVariousRoom Temperature

Nucleophilic Aromatic Substitution Reactions

The presence of the strongly electron-withdrawing nitro group at the para-position of the aromatic ring makes this compound susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions. masterorganicchemistry.comnih.gov In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. While the ethyl cinnamate portion of the molecule does not typically contain a leaving group for direct substitution, the principles of SNAᵣ are relevant to its reactivity. The nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

The reaction of this compound with certain nucleophiles can lead to addition-elimination reactions at the aromatic ring, although specific examples were not provided in the search results. rsc.org In a related context, the nitration of ethyl cinnamate can lead to side-chain addition-elimination reactions, suggesting the susceptibility of the conjugated system to such transformations. rsc.org The study of nucleophilic aromatic substitution on related nitroaromatic compounds provides a framework for understanding the potential reactivity of this compound in such reactions. masterorganicchemistry.comnih.gov

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in the side chain of this compound is a key site of reactivity, participating in a variety of addition reactions. The electronic nature of the molecule, heavily influenced by the electron-withdrawing nitro group on the aromatic ring and the ethyl ester group, dictates the types of transformations it can undergo. These reactions are fundamental in leveraging this compound as a precursor for more complex molecular structures.

In the presence of strong electrophiles, the alkene moiety of this compound can undergo addition reactions. A notable example involves the reaction with nitrating agents.

When this compound is treated with nitronium ions (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, electrophilic attack on the double bond can occur. This leads to the formation of unstable carbocation intermediates that can be trapped by water or other nucleophiles present in the medium. The resulting intermediates, such as nitroalcohols, are often transient. These nitroalcohols can subsequently decompose, for instance, to yield 4-nitrobenzaldehyde. The formation of nitroalcohols can also be achieved through the hydrolysis of side-chain nitro-nitrate intermediates.

The reaction of this compound with absolute nitric acid can lead to the formation of side-chain nitro-nitrates. This transformation proceeds via a syn-addition mechanism, where the nitro group (NO₂) and the nitrate (B79036) group (ONO₂) add across the same face of the carbon-carbon double bond. These nitro-nitrate adducts are themselves reactive intermediates. Subsequent hydrolysis, for example in the presence of sulfurous acid (H₂SO₃), converts the nitrate group into a hydroxyl group, yielding the corresponding nitroalcohols.

Reagent(s)IntermediateFinal Product(s) after Subsequent Reaction
HNO₃ / H₂SO₄Nitroalcohol4-Nitrobenzaldehyde (upon decomposition)
Absolute HNO₃Side-chain nitro-nitrateNitroalcohol (upon hydrolysis)

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with both the ester carbonyl group and the para-nitro-substituted phenyl ring. This makes it an excellent Michael acceptor, readily undergoing conjugate (1,4-) addition with a wide range of nucleophiles, known as Michael donors. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org The β-carbon of the acrylate (B77674) portion of the molecule is the primary electrophilic site for nucleophilic attack.

The Michael addition reaction is characterized by its high regioselectivity. wikipedia.org Nucleophiles (Michael donors) selectively attack the β-carbon of the α,β-unsaturated system. In the case of this compound, the polarization of the conjugated system directs the nucleophile to the carbon atom beta to the ester group. The electron density is drawn away from this position towards the oxygen atoms of the ester and the nitro group, rendering the β-carbon highly electrophilic. This inherent electronic bias ensures that the 1,4-addition pathway is strongly favored over a direct 1,2-addition to the carbonyl group. wikipedia.orgrsc.org

The position of the nitro group on the aromatic ring has a profound impact on the reactivity of the double bond towards Michael donors. The para-position of the nitro group in this compound maximizes its electron-withdrawing effect through both resonance and induction. quora.comnih.gov

Resonance Effect: The nitro group at the para position can delocalize the π-electrons of the entire conjugated system, extending from the ring through the double bond to the carbonyl group. This delocalization significantly reduces the electron density at the β-carbon, making it a more potent electrophilic center and thus activating the molecule for Michael addition.

Inductive Effect: The nitro group also exerts a strong electron-withdrawing inductive effect, further polarizing the molecule.

This strong activation by the para-nitro group makes this compound a more reactive Michael acceptor compared to ethyl cinnamate, which lacks the nitro substituent, or ethyl 3-nitrocinnamate, where the nitro group is in the meta position. In the meta position, the nitro group cannot participate in resonance with the side chain, and its activating influence is limited primarily to the weaker inductive effect. quora.com Therefore, the para-substitution is optimal for enhancing the rate and efficiency of Michael addition reactions while maintaining the strict regioselectivity for attack at the β-carbon.

CompoundActivating Group(s)Influence on Michael Addition Reactivity
Ethyl Cinnamate-COOEtModerately reactive
This compound -COOEt, p-NO₂Highly reactive (strong resonance and inductive effect)
Ethyl 3-Nitrocinnamate-COOEt, m-NO₂More reactive than ethyl cinnamate, less than 4-nitro isomer (inductive effect only)
Cycloaddition Reactions

This compound, possessing an activated carbon-carbon double bond due to the presence of electron-withdrawing nitro and ester groups, readily participates in various cycloaddition reactions. These reactions are fundamental in synthetic organic chemistry for the construction of cyclic molecular architectures. The reactivity of this compound in these transformations is influenced by its electronic properties and stereochemistry.

The Diels-Alder reaction, a concerted [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. This compound, as a dienophile, reacts with conjugated dienes to yield cyclohexene (B86901) derivatives. The strongly electron-withdrawing nitro group significantly enhances the dienophilic character of the double bond.

A systematic study on the Diels-Alder reaction of para-substituted α-nitrocinnamates with 2,3-dimethyl-1,3-butadiene (B165502) has shown that the reaction proceeds smoothly, irrespective of whether the para-substituent is an electron-donating or an electron-withdrawing group. researchgate.net This indicates that the inherent reactivity conferred by the α-nitro-α,β-unsaturated ester moiety is the dominant factor in these reactions.

The regioselectivity of the Diels-Alder reaction becomes critical when an unsymmetrical diene is used. The outcome is governed by the electronic effects of the substituents on both the diene and the dienophile. In general, the reaction follows the "ortho-para" rule, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.comwikipedia.org For this compound, the β-carbon (carbon adjacent to the phenyl ring) is the most electrophilic due to conjugation with both the nitro and the ester groups.

The predicted major regioisomers in the reaction of this compound with 1-substituted and 2-substituted dienes are outlined in the table below, based on established principles of Diels-Alder regioselectivity. masterorganicchemistry.comyoutube.comchemistrysteps.com

DieneSubstituent (R)Predicted Major ProductRegioisomer
1-Substituted 1,3-ButadieneElectron-DonatingEthyl 4-nitro-3-(4-nitrophenyl)-5-R-cyclohex-1-ene-1-carboxylate"Ortho"
2-Substituted 1,3-ButadieneElectron-DonatingEthyl 4-nitro-3-(4-nitrophenyl)-6-R-cyclohex-1-ene-1-carboxylate"Para"

During the course of Diels-Alder reactions, it has been observed that α-nitrocinnamates can undergo isomerization. researchgate.net This suggests that under the thermal conditions often required for these cycloadditions, an equilibrium between the (E) and (Z) isomers of the dienophile can be established. The isomerization can potentially influence the stereochemical outcome of the reaction, leading to a mixture of diastereomeric products. The exact mechanism of this isomerization during the cycloaddition is not fully elucidated but may involve reversible conjugate addition-elimination of a nucleophilic species present in the reaction mixture or a thermally induced process.

This compound is susceptible to [2+2] photocycloaddition reactions, particularly photodimerization, to form cyclobutane (B1203170) derivatives. This reaction is typically initiated by UV light and can be facilitated by a photosensitizer. The cycloaddition of cinnamate esters is a well-established method for the synthesis of truxinic and truxillic acid derivatives. rsc.orgnih.gov

Visible-light photocatalysis has emerged as a mild and efficient method for the [2+2] cycloaddition of cinnamates. rsc.org In these reactions, a photocatalyst, often an iridium complex, absorbs visible light and transfers its triplet energy to the cinnamate ester. This excited triplet-state cinnamate then reacts with a ground-state molecule to form a cyclobutane ring. The regioselectivity of this dimerization is often high, favoring the formation of head-to-tail or head-to-head adducts depending on the reaction conditions and the substitution pattern of the cinnamate. rsc.orgnih.gov For cinnamate esters, a good regioselectivity is often obtained due to the strong π-π stacking of the aromatic moieties. rsc.org

ReactantsProductReaction Type
2 x this compoundDiethyl dinitrophenyltruxillate/truxinate[2+2] Photodimerization

This photocatalyzed dimerization offers a green alternative to traditional UV-light-induced methods, often proceeding under milder conditions with higher selectivity. rsc.orgacs.org

While less common for the monomeric form, cinnamate moieties are known to undergo thermal cross-linking through radical mechanisms, particularly when incorporated into a polymer backbone. At elevated temperatures, radical initiators or thermal initiation can lead to the formation of radicals on the cinnamate double bond. These radicals can then propagate by attacking the double bond of another cinnamate molecule, leading to polymerization or cross-linking.

Though not extensively documented for this compound as a discrete molecule, the presence of the activating nitro group could potentially lower the temperature required for such a radical-initiated process. The general mechanism would involve:

Initiation: Formation of a radical species.

Propagation: Addition of the radical to the double bond of an this compound molecule to form a new radical. This new radical can then add to another molecule.

Termination: Combination or disproportionation of radical species.

This process is analogous to the free-radical polymerization of other activated alkenes. nih.govmdpi.com

Diels-Alder Reactions of α-Nitrocinnamates
2.2.3.3.1.1. Reactivity and Regioselectivity Studies[17]2.2.3.3.1.2. Isomerization during Cycloaddition[9][17]
Heck Coupling Reactions

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org While the Heck reaction is a primary method for the synthesis of this compound (typically by coupling 4-iodonitrobenzene or 4-bromonitrobenzene with ethyl acrylate), its use as a transformation of this compound is less common. nih.gov

In principle, as an activated alkene, this compound could serve as the alkene component in a Heck reaction with a different aryl or vinyl halide. This would lead to the substitution of one of the vinylic protons with the aryl or vinyl group from the halide. The regioselectivity of the addition of the aryl/vinyl group to the double bond is influenced by steric and electronic factors. libretexts.org For electron-poor alkenes like this compound, the substitution typically occurs at the β-position, leading to the formation of a stilbene (B7821643) or stilbene-like derivative, with the displacement of the β-vinylic proton.

A hypothetical Heck reaction is presented below:

ReactantsCatalystProduct
This compound + Aryl HalidePalladium(0) complex, BaseEthyl 2-(aryl)-3-(4-nitrophenyl)acrylate

Extensive research has been conducted on the mechanism and application of the Heck reaction for a wide variety of substrates. organic-chemistry.orgnih.govuwindsor.ca

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the pathways of atoms and functional groups throughout a chemical reaction. By substituting an atom with its heavier, stable isotope (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can gain detailed insights into reaction mechanisms. This substitution can lead to a measurable change in the reaction rate, known as the kinetic isotope effect (KIE), which provides valuable information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. wikipedia.orglibretexts.org

In the context of this compound, isotopic labeling could be employed to investigate various transformations, such as the reduction of the nitro group or the double bond. For instance, in a catalytic hydrogenation reaction, replacing the vinylic hydrogens with deuterium (B1214612) could help determine the mechanism of hydrogen addition.

Table 1: Potential Isotopic Labeling Strategies for this compound and Their Mechanistic Implications

Labeled PositionIsotopePotential Reaction StudiedMechanistic Question to be AnsweredExpected Observation (Hypothetical)
Vinylic Hydrogens²HCatalytic HydrogenationDoes C-H bond cleavage occur in the rate-determining step?A primary KIE (kH/kD > 1) would suggest C-H bond breaking is rate-limiting.
Nitro Group Nitrogen¹⁵NReduction of Nitro GroupWhat is the fate of the nitrogen atom during the reduction process?¹⁵N NMR or mass spectrometry could track the nitrogen through various intermediates to the final amine product.
Carbonyl Carbon¹³CEster HydrolysisDoes the mechanism involve nucleophilic attack at the carbonyl carbon?Following the ¹³C label in the products can confirm the reaction pathway.

The magnitude of the KIE can further distinguish between different possible transition states. nih.gov A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position adjacent to the reacting center. libretexts.org

Time-Resolved Spectroscopy for Reaction Intermediate Monitoring

Time-resolved spectroscopy encompasses a range of techniques that allow for the observation of short-lived reaction intermediates, such as excited states, radicals, and ions, on timescales ranging from femtoseconds to seconds. nih.gov These methods are crucial for constructing a complete picture of a reaction mechanism by directly observing the species that exist between reactants and products.

For a molecule like this compound, which contains both a nitroaromatic chromophore and a conjugated system, techniques like transient absorption spectroscopy could be particularly insightful. Upon photoexcitation, nitroaromatic compounds can undergo various processes, including intersystem crossing to triplet states and subsequent chemical reactions. nih.gov

Table 2: Potential Application of Time-Resolved Spectroscopy to Study this compound Transformations

Spectroscopic TechniquePotential Reaction StudiedIntermediates to be MonitoredExpected Spectroscopic Signatures (Hypothetical)
Femtosecond Transient AbsorptionPhotoreduction or PhotoisomerizationSinglet and triplet excited statesBroad absorption bands in the visible or near-IR region, with lifetimes on the picosecond to nanosecond timescale.
Nanosecond Flash PhotolysisRedox ReactionsRadical anions or cationsCharacteristic absorption spectra of the radical species, allowing for the study of their formation and decay kinetics.

By monitoring the rise and decay of the characteristic spectral signals of these transient species, it is possible to determine their lifetimes and the rate constants for their reactions. This data is invaluable for understanding the dynamics of photochemical and photophysical processes. For example, in a photoreduction reaction, time-resolved spectroscopy could be used to observe the formation of a nitro radical anion intermediate, providing direct evidence for a single-electron transfer mechanism.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 4-nitrocinnamate, ¹H and ¹³C NMR spectra provide precise information about the electronic environment of each nucleus, while two-dimensional experiments can confirm the connectivity between atoms.

The ¹H NMR spectrum of this compound displays characteristic signals for its aromatic, vinylic, and ethyl ester protons. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct chemical shifts and coupling patterns that allow for the assignment of each proton. The large coupling constant (approximately 16 Hz) between the vinylic protons is definitive proof of the trans (E) configuration of the double bond.

The aromatic protons on the para-substituted nitrobenzene (B124822) ring appear as two distinct doublets. The protons ortho to the electron-withdrawing nitro group are deshielded and appear further downfield compared to the protons meta to the nitro group. The ethyl group protons present as a quartet and a triplet, a classic pattern indicating a -CH₂-CH₃ moiety.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.
Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
8.25Doublet (d)8.82HAromatic H (ortho to -NO₂)
7.71Doublet (d)16.11Hα-Vinylic H
7.67Doublet (d)8.82HAromatic H (meta to -NO₂)
6.56Doublet (d)16.11Hβ-Vinylic H
4.30Quartet (q)7.12HEthyl -CH₂-
1.36Triplet (t)7.13HEthyl -CH₃

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound shows 9 distinct signals, as expected, with two signals in the aromatic region having double intensity due to the symmetry of the para-substituted phenyl ring. The carbonyl carbon of the ester is observed significantly downfield, while the carbons of the ethyl group are found upfield.

Table 2: ¹³C NMR Spectral Data for this compound.
Chemical Shift (δ) [ppm]Assignment
165.9Ester C=O
148.8Aromatic C-NO₂
147.9α-Vinylic C
140.2Aromatic Quaternary C
128.6Aromatic CH (ortho to -NO₂)
124.3Aromatic CH (meta to -NO₂)
120.1β-Vinylic C
61.2Ethyl -CH₂-
14.3Ethyl -CH₃

While one-dimensional NMR spectra provide foundational data, two-dimensional experiments like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used for unambiguous assignment. mcmaster.ca

HMQC/HSQC: This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). For this compound, it would confirm the assignments by showing, for example, a cross-peak between the proton signal at δ 4.30 and the carbon signal at δ 61.2, confirming the identity of the ethyl -CH₂- group.

HMBC: This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). mcmaster.ca This is crucial for piecing together the molecular fragments. Key expected correlations for this compound would include the vinylic proton at δ 7.71 showing a cross-peak to the carbonyl carbon (δ 165.9) and the quaternary aromatic carbon, confirming the connectivity of the acrylate (B77674) system to the phenyl ring. Similarly, the ethyl -CH₂- protons would show a correlation to the ester carbonyl carbon, confirming the ester structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound shows several strong, characteristic absorption bands that confirm its structure. dss.go.th The most prominent peaks include the stretching vibration of the ester carbonyl group (C=O), the asymmetric and symmetric stretches of the nitro group (NO₂), and the stretching of the vinylic double bond (C=C). dss.go.thdokumen.pub

Table 3: Key IR Absorption Bands for this compound. dss.go.th
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1700-1720C=O Stretchα,β-Unsaturated Ester
~1520Asymmetric N-O StretchNitro Group (-NO₂)
~1345Symmetric N-O StretchNitro Group (-NO₂)
~1640C=C StretchAlkene
~980=C-H Bend (Out-of-plane)trans-Alkene

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural confirmation. This compound has a molecular formula of C₁₁H₁₁NO₄, corresponding to a molecular weight of 221.21 g/mol . jst.go.jp In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is observed at an m/z (mass-to-charge ratio) of 221.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule include the loss of the ethoxy group, the nitro group, and cleavage related to the ester functionality.

Table 4: Major Fragments in the Mass Spectrum of this compound.
m/zProposed FragmentLoss from Parent Ion
221[C₁₁H₁₁NO₄]⁺Molecular Ion [M]⁺
193[M - C₂H₄]⁺Loss of ethene (McLafferty Rearrangement)
176[M - OC₂H₅]⁺Loss of ethoxy radical
146[M - OC₂H₅ - NO]⁺Loss of ethoxy and nitric oxide
130[M - OC₂H₅ - NO₂]⁺Loss of ethoxy and nitro group

X-ray Crystallography for Solid-State Structure and Stereochemistry

An X-ray diffraction study on a single crystal of this compound would provide precise data on bond lengths, bond angles, and torsion angles. rsc.org Crucially, it would offer unequivocal proof of the stereochemistry of the alkene, confirming the predominantly trans or (E)-configuration suggested by NMR data. The analysis would also reveal the planarity of the cinnamate (B1238496) system and the orientation of the nitro and ethyl ester groups relative to the phenyl ring, as well as detailing intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing.

Determination of E/Z Isomerism in Crystalline Form

This compound is an unsaturated ester that can exist as two geometric isomers: (E) and (Z). In its crystalline solid form, the compound is predominantly the (E)-isomer, where the larger substituents on the carbon-carbon double bond (the 4-nitrophenyl group and the ethoxycarbonyl group) are on opposite sides. tcichemicals.comscirp.org This configuration is the more thermodynamically stable form. The melting point for the crystalline solid is consistently reported in the range of 137–140 °C. tcichemicals.comthermofisher.com

Synthesis methods, such as the Wittig reaction between 4-nitrobenzaldehyde (B150856) and a phosphorane, typically yield the (E)-isomer with high selectivity due to steric factors in the transition state. scirp.orgmcmaster.ca Spectroscopic techniques like ¹H NMR are instrumental in confirming the isomerism. For the (E)-isomer, the coupling constant (J-value) for the vinylic protons is characteristically large, around 16 Hz, which confirms their trans-orientation across the double bond.

Analysis of Diastereomeric Ratios

While this compound itself is achiral and does not have diastereomers, it is a key substrate in reactions that generate new stereocenters, leading to diastereomeric products. nih.gov The analysis of the resulting diastereomeric ratio (d.r.) is crucial for understanding the stereoselectivity of a reaction.

A notable example is the Diels-Alder reaction, where a nitrocinnamate acts as a dienophile. In studies involving the closely related ethyl α-nitrocinnamate, its reaction with a diene like 2,3-dimethyl-1,3-butadiene (B165502) produces cyclohexene (B86901) derivatives with new chiral centers. mdpi.comsemanticscholar.orgresearchgate.net The ratio of the resulting diastereomers is directly influenced by the E/Z geometry of the starting nitrocinnamate and the reaction conditions. mdpi.comsemanticscholar.org

For instance, when a pure Z-isomer of ethyl α-nitrocinnamate was heated, it isomerized to a Z/E mixture, which then resulted in a corresponding mixture of diastereomeric products. mdpi.comsemanticscholar.org However, when the Diels-Alder reaction was conducted under milder conditions using a more reactive diene (Danishefsky's diene), the cycloaddition proceeded without altering the initial E/Z ratio of the nitrocinnamate. semanticscholar.orgresearchgate.net This allowed for the synthesis of a nearly single diastereomer (95:5 d.r.) when the pure Z-isomer was used, demonstrating that the diastereomeric outcome is coupled to the starting material's isomeric purity. mdpi.comsemanticscholar.org The ratio of these diastereomers is typically determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). mdpi.com

UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy is a valuable tool for characterizing the electronic properties of this compound and for monitoring the progress of its chemical transformations. The molecule's extended conjugated system, which includes the phenyl ring, the double bond, and the carbonyl group, gives rise to distinct absorption bands in the ultraviolet-visible spectrum.

The spectrum is characterized by a strong absorption maximum (λmax) associated with a π→π* electronic transition within this conjugated system. The presence of the electron-withdrawing nitro group (-NO₂) and the carbonyl group (-COOEt) significantly influences the electronic structure and the energy of this transition. For this compound, this primary absorption band is observed at approximately 301 nm.

Beyond characterization, UV-Vis spectroscopy serves as a practical method for real-time reaction monitoring. Because the chromophore changes during a chemical reaction, the UV-Vis spectrum will also change, allowing for kinetic analysis. Examples of its application include:

Hydrogenation Reactions: The selective hydrogenation of the nitro group or the carbon-carbon double bond leads to a loss of conjugation. This change can be monitored by observing the disappearance of the 301 nm absorption peak.

Photodimerization: In photochemical reactions, such as the [2+2] cycloaddition of cinnamate derivatives, UV-Vis spectroscopy can track the consumption of the monomer as it converts into the dimer, which has a different absorption profile. researchgate.net

Catalyst Immobilization: In the preparation of heterogeneous catalysts, UV-Vis spectroscopy has been used to monitor the immobilization of palladium complexes by comparing the spectra of the palladium solution before and after the immobilization process. acs.org

Heck and Suzuki Reactions: The products of cross-coupling reactions, such as those produced in Heck or Suzuki reactions, are often analyzed by HPLC with UV detection, which relies on the unique UV absorbance of the products to quantify their formation and determine reaction yield. acs.org

Below is a table summarizing the key spectroscopic data for (E)-Ethyl 4-nitrocinnamate.

Spectroscopic TechniqueData TypeObserved Value / FindingReference
Isomerism Predominant Form(E)-isomer tcichemicals.comscirp.org
Melting Point137 - 140 °C tcichemicals.comthermofisher.com
¹H NMR Coupling Constant (J)~16 Hz for vinylic protons
UV-Vis Spectroscopy Absorption Maximum (λmax)~301 nm
Reaction Analysis Diastereomeric Ratio (d.r.)Dependent on starting E/Z ratio in Diels-Alder reactions mdpi.comsemanticscholar.org

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations (e.g., DFT, B3LYP/6-31G*)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intricacies of molecular systems. The B3LYP functional combined with a Pople-style basis set like 6-31G* represents a common level of theory that balances computational cost with accuracy for organic molecules such as Ethyl 4-nitrocinnamate.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, these calculations confirm that the (E)-isomer, with the aromatic ring and the ester group on opposite sides of the C=C double bond, is the most stable conformation.

The following table presents theoretical geometric parameters for a related compound, (E)-ethyl 3-(4-methoxyphenyl)acrylate, to illustrate the type of data obtained from geometry optimization.

Table 1: Representative Theoretical and Experimental Geometrical Parameters for a Cinnamate (B1238496) Analog
Parameter Bond/Angle Theoretical (DFT/B3LYP) Experimental
Bond Length (Å) C=O 1.215 1.201
C-O 1.353 1.344
C=C 1.340 1.321
C-C 1.472 1.465
Bond Angle (˚) O=C-O 124.6 125.0
C-O-C 116.7 117.2
C-C=C 127.1 127.7

Data derived from a study on (E)-ethyl 3-(4-methoxyphenyl)acrylate. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. tandfonline.com By computing the energies of vertical excitations from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max) that characterize a molecule's UV-Vis spectrum. tandfonline.com For this compound, the primary electronic transition of interest is the π→π* transition within the conjugated system.

The accuracy of these predictions can be influenced by the choice of functional, basis set, and the inclusion of a solvent model to account for solvatochromic shifts. Experimental data shows that this compound has a UV-Vis absorption maximum in the range of ~320–340 nm in polar solvents. Computational modeling can reproduce this and predict how λ_max shifts in different solvent environments, although experimental validation is crucial.

The following table illustrates a comparison between experimental and theoretical UV-Vis absorption data for a related nitro-aromatic compound, highlighting the utility of TD-DFT calculations.

Table 2: Illustrative Experimental and TD-DFT Calculated UV-Vis Data
Compound Method Solvent λ_max (nm) Transition
This compound Experimental Polar (e.g., DMSO) ~320-340 π→π*
Related Nitro-Thiazolidinone TD-DFT/B3LYP Gas Phase 402 π→π* / ICT

Experimental data for this compound ; Theoretical data for (Z)-5-(4-Nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one. tandfonline.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO energy relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability, chemical reactivity, and the energy of the lowest electronic excitation. schrodinger.comresearchgate.net

DFT calculations are commonly used to determine the energies of these orbitals. nih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted ethyl cinnamate, leading to a modified energy gap and enhanced electrophilicity. These theoretical values can be correlated with experimental electrochemical data, such as that from cyclic voltammetry (CV). The oxidation potential can be related to the HOMO energy, and the reduction potential to the LUMO energy, providing an experimental measure of the FMO energies and the electrochemical gap. acs.org

The table below shows representative quantum chemical parameters calculated via DFT for a related nitro-substituted compound, illustrating the typical outputs of such an analysis.

Table 3: Representative Calculated Quantum Chemical Parameters
Parameter Symbol Value (eV) Description
HOMO Energy E_HOMO -7.119 Electron-donating capability
LUMO Energy E_LUMO -3.679 Electron-accepting capability
Energy Gap ΔE 3.440 Chemical reactivity/stability
Chemical Potential µ -5.399 Tendency to exchange electrons
Electrophilicity Index ω 8.459 Global electrophilic nature

Data derived from a DFT study on (Z)-5-(4-Nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one. tandfonline.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. fortunejournals.comacs.org By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics, flexibility, and intermolecular interactions of a system.

Modeling of Transition States in Chemical Reactions

Understanding chemical reaction mechanisms requires the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. DFT calculations are a primary tool for locating and analyzing the geometry and energy of these fleeting structures.

For reactions involving this compound, such as cycloadditions or reductions, modeling the transition state provides critical mechanistic insights. rsc.org For example, in the hydrogenation of the nitro group, computational studies on similar substrates have modeled the adsorption geometry on a catalyst surface and calculated the energy barriers for hydrogen transfer, explaining the observed selectivity. rsc.org In Diels-Alder reactions, where nitrocinnamates act as dienophiles, TS modeling can predict the stereoselectivity (endo/exo) and regioselectivity of the cycloaddition. Studies on related dinitrocinnamates have used TS analysis to show that the reaction proceeds through a "two-stage one-step" mechanism, where two new bonds are formed asynchronously but without the formation of a stable intermediate. researcher.life The strong electron-withdrawing nature of the nitro group is known to stabilize transition states in nucleophilic substitution and elimination reactions, a phenomenon that can be quantified through computational modeling.

Reactivity Indices and Mechanistic Insights from Computational Studies

Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and hardness, and to predict reactivity using various indices. tandfonline.com These indices are calculated from the electronic structure, often using the energies of the frontier molecular orbitals.

For this compound, these indices offer a quantitative measure of its reactivity. The global electrophilicity index (ω) is expected to be high, confirming the molecule's character as a strong electron acceptor, primarily due to the nitro group. tandfonline.com Local reactivity indices, such as the Parr functions (P_k^+ for nucleophilic attack, P_k^- for electrophilic attack), can identify the specific atoms within the molecule that are most susceptible to attack. schrodinger.com For this compound, the β-carbon of the acrylate (B77674) moiety is predicted to be a primary electrophilic site, susceptible to nucleophilic addition. The nitro group itself can also be a site of reaction. These computational tools provide profound mechanistic insights, rationalizing observed reaction outcomes and guiding the design of new synthetic pathways. schrodinger.com

The table below lists key reactivity indices and their general interpretation in the context of a molecule like this compound.

Table 4: Conceptual DFT Reactivity Indices and Their Significance
Reactivity Index Symbol Significance
Ionization Potential I ≈ -E_HOMO Energy required to remove an electron.
Electron Affinity A ≈ -E_LUMO Energy released when an electron is added.
Electronegativity χ = (I+A)/2 Tendency to attract electrons.
Chemical Hardness η = (I-A)/2 Resistance to change in electron distribution.
Global Electrophilicity ω = μ²/2η Global electrophilic nature of the molecule.
Parr Functions P_k^+, P_k^- Identifies the most electrophilic/nucleophilic atomic sites.

Based on principles from Conceptual DFT studies. tandfonline.comschrodinger.comresearchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational chemistry provides powerful tools for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, Structure-Activity Relationship (SAR) studies leverage these computational methods to predict and explain their efficacy in various biological contexts. These investigations often involve techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to correlate molecular features with biological outcomes.

Research into the SAR of cinnamic acid derivatives reveals that the type and position of substituents on the benzene (B151609) ring are critical determinants of their biological function. jst.go.jpresearchgate.net Computational studies, in conjunction with experimental data, have elucidated these relationships, guiding the design of more potent molecules.

Influence of Ring Substitution on Acaricidal Activity

A notable example of computational and experimental SAR is the investigation of ethyl cinnamate derivatives as acaricides against Psoroptes cuniculi. jst.go.jp In this research, the activity of various substituted cinnamates was compared. The study demonstrated that the presence and position of a nitro (-NO₂) group significantly impacts the compound's efficacy. While this compound (the para-substituted derivative) showed activity, it was less potent than its ortho- and meta-isomers. The meta-substituted derivative, Ethyl 3-nitrocinnamate, exhibited the highest acaricidal activity among the tested nitro-compounds. jst.go.jp

Table 1: Acaricidal Activity of Nitro-Substituted Ethyl Cinnamate Derivatives Against P. cuniculi jst.go.jp
CompoundSubstituent PositionMedian Lethal Concentration (LC₅₀) in µg/mL
Ethyl cinnamateUnsubstituted89.3
Ethyl 2-nitrocinnamateortho-NO₂39.2
Ethyl 3-nitrocinnamatemeta-NO₂29.8
This compoundpara-NO₂Lower activity than ortho/meta isomers

The study concluded that the introduction of a nitro group at the ortho or meta position significantly enhanced acaricidal properties compared to the unsubstituted ethyl cinnamate. jst.go.jp Other substitutions, such as hydroxy, methoxy, or chloro groups, were found to reduce the activity. jst.go.jp

Molecular Docking and Anticancer Activity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in SAR studies for drug design. In a study involving hybrid compounds of xanthone (B1684191) and cinnamic acid, molecular docking was used to investigate their potential as anticancer agents by modeling their interaction with the Epidermal Growth Factor Receptor (EGFR) protein. ugm.ac.id

The computational analysis revealed that the hybrid compounds could bind to the EGFR protein, and it predicted their inhibitory activity. The binding energy (ΔG) and inhibition constant (Ki) were calculated, with lower values indicating stronger binding and potentially higher inhibitory activity. ugm.ac.id

Table 2: Molecular Docking Results of Xanthyl-Cinnamate Derivatives with EGFR Protein ugm.ac.id
CompoundBinding Energy (ΔG) in kJ/molInhibition Constant (Ki) in µM
1,3-dihydroxyxanthen-6-yl cinnamate (4c)-34.141.12
3,6-dihydroxyxanthen-1-yl cinnamate (4d)-35.020.74
Erlotinib (Reference Drug)-32.931.68

The results indicated that compound 4d had the most favorable binding energy and the lowest inhibition constant, suggesting it could be a more potent inhibitor of EGFR than the reference drug, erlotinib. ugm.ac.id Such computational insights are invaluable for prioritizing which novel derivatives to synthesize and test in the lab. Furthermore, computational analyses of other cinnamate derivatives have highlighted the importance of specific intermolecular forces, such as π-π stacking interactions between the compound and the target protein, which are crucial for stable binding. unimi.it

These computational SAR studies underscore the versatility of the cinnamate scaffold. By modifying its structure, such as by altering substituents on the phenyl ring, the biological activity can be fine-tuned for specific targets, from agricultural pests to human cancer cells. jst.go.jpresearchgate.netugm.ac.id

Kinetic and Mechanistic Studies of Reactions Involving Ethyl 4 Nitrocinnamate

Reaction Rate Determinations and Order of Reactions

For instance, in the reduction of cinnamate (B1238496) derivatives, ethyl 4-nitrocinnamate is used as a reference compound to investigate reactivity. The presence of the strong electron-withdrawing nitro group enhances the electrophilicity of the α,β-unsaturated system, making it more susceptible to nucleophilic attack compared to ethyl cinnamate itself.

While specific kinetic data for many reactions of this compound are proprietary or embedded in broader studies, analogies can be drawn from similar structures like 4-nitrophenyl acetate (4-NPA). The hydrolysis of 4-NPA, for example, is often studied under pseudo-first-order conditions, where the concentration of one reactant (e.g., water or a hydroxide (B78521) source) is in large excess. nih.gov In such cases, the rate of reaction is dependent only on the concentration of the limiting reactant (the ester). The base-promoted hydrolysis of 4-NPA was shown to follow first-order kinetics with respect to the ester concentration. nih.gov The observed pseudo-first-order rate constant (k_obs) for the reaction of 4-NPA with a nucleophile like imidazole is described by the following equation niscpr.res.in:

kobs = ko + kIm[Imidazole]

Table 1: Rate Constants for the Reaction of 4-Nitrophenyl Acetate with Imidazole at 25°C (Data adapted from a study on a related ester to illustrate kinetic principles)

SolventSecond-Order Rate Constant (k_Im) (M⁻¹s⁻¹)
Water0.87
Ethanol (B145695)0.081

Source: Al-Alfrey, K. et al., 2015 niscpr.res.in

Temperature Dependence and Activation Parameters (Arrhenius/Eyring Equations)

The effect of temperature on the rate constant (k) of a chemical reaction is described by the Arrhenius equation:

k = A e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T, known as an Arrhenius plot, yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated. libretexts.org

A more advanced treatment is provided by the Eyring equation from transition state theory:

ln(k/T) = -ΔH‡/RT + ln(kB/h) + ΔS‡/R

Here, ΔH‡ is the enthalpy of activation, ΔS‡ is the entropy of activation, kB is the Boltzmann constant, and h is Planck's constant. An Eyring plot of ln(k/T) versus 1/T gives a straight line with a slope of -ΔH‡/R and an intercept related to ΔS‡. csbsju.edu These activation parameters provide profound insight into the transition state of the rate-determining step. A negative ΔS‡ suggests an associative mechanism where molecules come together and lose degrees of freedom in the transition state, whereas a positive ΔS‡ indicates a dissociative mechanism. libretexts.org

For the nucleophilic reaction of 4-nitrophenyl acetate with imidazole, activation parameters were determined, showing how the solvent influences the transition state energetics. niscpr.res.in

Table 2: Activation Parameters for the Reaction of 4-Nitrophenyl Acetate with Imidazole (Data from a study on a related ester)

SolventΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Water8.5-29.6
Ethanol9.8-36.5

Source: Al-Alfrey, K. et al., 2015 niscpr.res.in

The more negative entropy of activation in ethanol suggests a more ordered transition state compared to the reaction in water. niscpr.res.in

Influence of Solvent and Catalyst on Reaction Kinetics

The rate and mechanism of reactions involving this compound are highly sensitive to the reaction medium. Solvents can influence reaction kinetics by solvating reactants, intermediates, and transition states differently. chemrxiv.org For instance, polar aprotic solvents like acetonitrile are known to favor nitronate-mediated pathways in certain reactions of this compound.

Studies on the analogous reaction of 4-nitrophenyl acetate with imidazole found that the second-order rate constants were approximately 10 times higher in water than in ethanol. niscpr.res.in This significant solvent effect was attributed to the better solvation of the charged transition state by the more polar water molecules, which lowers the activation energy barrier. niscpr.res.in In the hydrolysis of the parent compound, ethyl cinnamate, the rate constant was observed to decrease with the addition of methanol to the aqueous medium, further highlighting the role of solvent polarity. researchgate.net

Catalysts are crucial for controlling the rate and selectivity of reactions. In the context of this compound, various catalysts are employed:

Palladium on Carbon (Pd/C): Used for the catalytic hydrogenation of the nitro group to an amine.

Samarium Diiodide (SmI₂): This single-electron transfer reagent is used in the presence of hexamethylphosphoramide (B148902) (HMPA) and t-butanol to selectively reduce the α,β-unsaturated ester system. lookchem.com The additives (HMPA, t-butanol) are critical for modulating the reactivity and kinetics of the samarium reagent.

Weak Bases (e.g., Piperidine): These are used to catalyze the Knoevenagel condensation synthesis of this compound itself.

The choice of catalyst and solvent is therefore a key consideration in designing synthetic routes and mechanistic studies involving this compound.

Kinetic Studies on Degradation Processes

This compound is susceptible to degradation, primarily through hydrolysis of the ester functional group and photochemical reactions like isomerization or dimerization of the double bond. Kinetic studies of these degradation processes are important for understanding the compound's stability.

The hydrolysis of the ester linkage is a common degradation pathway, typically following pseudo-first-order kinetics in aqueous environments. The rate of this reaction is highly dependent on pH and temperature.

Photodegradation is another significant pathway. The photocatalytic degradation of a structurally related compound, 4-nitrophenol (4-NP), has been studied in detail. When irradiated with UV light in the presence of a titanium dioxide (TiO₂) photocatalyst, 4-NP degradation was found to follow pseudo-first-order kinetics. nih.gov The rate was significantly enhanced by doping the catalyst, as shown in the table below.

Table 3: Pseudo-First-Order Rate Constants for the Photocatalytic Degradation of 4-Nitrophenol (Data from a study on a related compound)

CatalystRate Constant (k) (min⁻¹)
Pure TiO₂0.0060
Boron-doped TiO₂ (>5% B)0.0322

Source: Ali, T. et al., 2019 nih.gov

These findings suggest that the photodegradation of this compound could likely be modeled using similar kinetic principles.

Real-time Monitoring Techniques (e.g., FT-NIR, UV-Vis)

Modern kinetic studies increasingly rely on in-line and real-time monitoring techniques that provide continuous data on reactant and product concentrations as a reaction proceeds. These methods are central to the Process Analytical Technology (PAT) framework. mdpi.com

UV-Vis Spectroscopy: This is a particularly useful technique for monitoring reactions of this compound due to its strong chromophore. The compound has a UV-Vis absorption maximum (λmax) between 301 nm and 340 nm, depending on the solvent. Reactions that alter the conjugated system, such as the hydrogenation of the nitro group or the saturation of the carbon-carbon double bond, lead to a decrease in the absorbance at this wavelength. By monitoring this change over time, the reaction rate can be determined directly and non-invasively. researchgate.net This technique has been successfully used to monitor the kinetics of similar reactions, such as the hydrolysis of 4-NPA and the photocatalytic degradation of dyes. nih.govmdpi.com

Fourier-Transform Near-Infrared (FT-NIR) Spectroscopy: FT-NIR is another powerful, non-destructive technique for real-time process monitoring. It measures overtones and combination bands of molecular vibrations. mdpi.com While less sensitive than UV-Vis for highly conjugated systems, FT-NIR can simultaneously monitor multiple components in a reaction mixture without sample preparation, making it suitable for complex reaction systems.

The combination of these real-time monitoring techniques with kinetic modeling allows for a comprehensive understanding of the factors that control the rates and outcomes of reactions involving this compound.

Environmental Impact and Green Chemistry Integration

Environmental Fate and Degradation Pathways

The complete environmental profile of ethyl 4-nitrocinnamate is not yet fully established, with many toxicological and ecological properties remaining to be thoroughly investigated chemicalbook.comcapotchem.cn. However, current data provides some insights into its behavior and persistence in the environment.

Due to its low water solubility, this compound is considered unlikely to be mobile in the environment, and spills are not expected to readily penetrate soil thermofisher.com. It is not currently classified as hazardous to the environment, nor is it known to be non-degradable in wastewater treatment plants thermofisher.com.

Several degradation pathways have been identified. The ester group in the molecule is susceptible to hydrolysis, particularly in humid conditions . Another potential degradation route is the photochemical isomerization of the carbon-carbon double bond when exposed to light . In the event of a fire, thermal decomposition can occur, leading to the release of hazardous gases and vapors such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) chemicalbook.comthermofisher.comfishersci.com.

Strategies for Reducing Environmental Impact in Synthesis

In line with the principles of green chemistry, research is actively exploring more environmentally benign methods for the synthesis of this compound and related compounds . The goal is to develop processes that are more efficient, use less hazardous substances, and generate minimal waste.

Atom economy and the Environmental factor (E-factor) are key metrics for evaluating the greenness of a chemical process. Hydrogenation reactions that utilize hydrogen gas (H2) are considered advantageous from an atom economy perspective because the only byproduct is water osti.gov. Similarly, the use of nitric acid as a nitrating agent is favorable due to its good atom economy semanticscholar.org.

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives. For the synthesis of this compound, several greener approaches are under investigation:

Ionic Liquids and Bio-based Esters : Ionic liquids are being explored as alternative solvents to reduce the environmental impact of the synthesis process rsc.org. Bio-based esters also present a renewable and less toxic solvent option .

Solvent-free and Aqueous Systems : Research has demonstrated the feasibility of solvent-free synthesis for related cinnamate (B1238496) compounds, often using solid supports like silica (B1680970) gel semanticscholar.orgmdpi.com. Indium-mediated reactions in aqueous ethanol (B145695) have also been developed as an environmentally benign method for related syntheses semanticscholar.org. A patented green synthesis process utilizes the non-toxic glycine (B1666218) as a catalyst in an ethanol-water solvent system google.com.

Greener Reagents : The development of more environmentally friendly reagents is crucial. For instance, using nitric acid on a silica gel support for nitration reactions avoids the need for harsh and corrosive acids like sulfuric acid semanticscholar.orgmdpi.com. Furthermore, novel metal-free reduction methods, such as using tetrahydroxydiboron, offer a selective and environmentally friendly alternative for converting the nitro group to an amine . Microwave-assisted synthesis is another technique being explored to decrease reaction times and energy consumption .

Waste Management and Disposal Considerations

Proper waste management and disposal are critical for minimizing the environmental impact of this compound. In case of accidental spills, the recommended procedure is to sweep up the solid material and place it into a suitable, closed container for disposal, avoiding the generation of dust chemicalbook.comthermofisher.com. It is imperative that the chemical does not enter drains or the wider environment capotchem.cnthermofisher.com.

For the final disposal of waste this compound, several options are available. These include recycling the material if possible, or dissolving it in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber capotchem.cncanbipharm.comtcichemicals.com. Alternatively, a licensed professional waste disposal service should be contacted capotchem.cn. Any contaminated packaging should be treated as unused product and disposed of accordingly capotchem.cn. All disposal methods must comply with federal, state, and local regulations canbipharm.comtcichemicals.com.

Emerging Research Directions and Future Perspectives

Integration into Advanced Catalytic Systems

The reactivity of Ethyl 4-nitrocinnamate makes it an ideal substrate for evaluating and optimizing advanced catalytic systems. A primary area of research is the chemoselective reduction of its nitro group. Traditional methods often employ catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst to produce ethyl 4-aminocinnamate. Emerging research, however, seeks more sustainable and efficient methods. This includes the exploration of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.net

Furthermore, the principles of green chemistry are being applied by substituting conventional organic solvents with environmentally benign alternatives like ionic liquids. These advanced systems are not only aimed at improving the environmental footprint but also at enhancing catalytic activity and selectivity. The performance of various catalysts is often benchmarked using the reduction of the nitro group in this compound, providing critical data on catalyst efficiency and mechanism.

A summary of catalytic systems used for transformations of this compound is presented below.

Catalytic SystemTransformationProductResearch Focus
H₂ / Pd/CCatalytic HydrogenationEthyl 4-aminocinnamateSelective nitro group reduction
Microwave IrradiationDiels-Alder ReactionFunctionalized Cyclohexene (B86901)Energy efficiency, reduced reaction times researchgate.net
Ionic LiquidsVarious ReactionsVariesGreen chemistry, solvent effects

Exploration of Novel Reaction Pathways and Synthetic Transformations

Researchers are actively exploring new synthetic transformations involving this compound to build complex molecular architectures. Beyond simple reductions, the compound's dual reactivity in its nitro group and alkene-ester system allows for highly selective reactions. For instance, while catalytic hydrogenation targets the nitro group, using a reagent like samarium diiodide (SmI₂) with hexamethylphosphoramide (B148902) and t-butanol selectively reduces the α,β-unsaturated double bond, yielding ethyl 3-(4-nitrophenyl)propanoate. chemicalbook.com This highlights the potential for controlled, reagent-based selectivity.

The electron-withdrawing nature of the nitro group makes the alkene moiety an excellent dienophile in cycloaddition reactions. researchgate.net Studies on related α-nitrocinnamates have shown their utility in Diels-Alder reactions to create highly functionalized cyclohexene and cyclohexanone (B45756) derivatives. researchgate.net Other novel pathways include the synthesis of heterocyclic compounds like isoxazoles through reactions with nucleophiles or via multi-component procedures. rsc.org The compound also serves as a precursor in cross-coupling and olefination reactions, such as the Wittig reaction, to form the core cinnamate (B1238496) structure. scirp.org

Development of New Analytical Techniques for Characterization

While standard analytical techniques remain fundamental, their application in studying this compound is becoming more sophisticated. The detailed characterization of this compound and its reaction products is crucial for validating new synthetic methods and understanding reaction mechanisms.

Key spectroscopic methods include:

Fourier-Transform Infrared (FT-IR) Spectroscopy : Used to confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch around 1700 cm⁻¹ and the nitro group (N-O) absorptions near 1520 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for confirming the molecular structure and, importantly, for distinguishing between trans (E) and cis (Z) isomers.

Mass Spectrometry (MS) : Essential for validating the molecular weight and fragmentation patterns of the parent compound and its derivatives. nih.gov

Emerging trends focus on using these techniques for in-depth kinetic studies of reactions, such as the reduction kinetics investigated with samarium diiodide. chemicalbook.com Furthermore, there is a growing emphasis on high-resolution analytical data to support and validate computational models of the compound's electronic and structural properties.

Analytical TechniqueInformation ObtainedApplication Area
FT-IR SpectroscopyFunctional group identification (ester, nitro)Structural confirmation
¹H / ¹³C NMRMolecular structure, E/Z isomer ratioPurity, isomerism, and structural elucidation nih.gov
Mass SpectrometryMolecular weight, fragmentationMolecular formula validation nih.gov
UV-Vis SpectroscopyElectronic transitions (π→π*)Photochemical studies, computational model validation

Collaborative Research Initiatives and Data Sharing (e.g., NFDI4Chem)

To enhance the pace of discovery and ensure the reliability of research findings, the chemical sciences community is increasingly adopting collaborative platforms and data-sharing standards. Initiatives like NFDI4Chem (National Research Data Infrastructure for Chemistry) are pivotal in this transformation. For a compound like this compound, such platforms facilitate the sharing of detailed experimental and analytical data.

The core of this movement is the adherence to FAIR (Findable, Accessible, Interoperable, and Reusable) data principles. Researchers are encouraged to deposit raw spectral data (e.g., NMR, IR, MS) in open repositories, which makes the data accessible for cross-verification and reuse by other scientists. This practice is crucial for addressing inconsistencies in reported reaction yields or analytical data, thereby fostering a more reproducible and transparent research environment. By sharing comprehensive datasets related to the synthesis, reactions, and properties of this compound, the global research community can collectively accelerate innovation.

Potential in Interdisciplinary Research (e.g., Physical Organic Chemistry, Quantum Chemistry)

This compound is proving to be a valuable molecule for interdisciplinary studies that bridge synthetic chemistry with physical organic and quantum chemistry. Its well-defined structure allows for rigorous investigation of fundamental chemical principles.

In physical organic chemistry , it is used as a model substrate for kinetic studies to elucidate reaction mechanisms. For example, detailed kinetic analysis of its reduction can provide insights into electron transfer processes and the influence of substituents on reaction rates. chemicalbook.com

In the realm of quantum chemistry , computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to predict and understand its electronic properties. Researchers can calculate its HOMO/LUMO energy gaps, simulate its UV-Vis absorption spectrum, and analyze how solvent polarity influences its electronic transitions (solvatochromism). These theoretical predictions are then validated against experimental data obtained from techniques like cyclic voltammetry and UV-Vis spectroscopy, creating a powerful synergy between computational and experimental chemistry. The compound's photochemical reactivity, particularly in [2+2] photocycloaddition reactions, also presents opportunities for research in supramolecular and materials chemistry. acs.org

Q & A

Q. What are the standard synthetic routes for Ethyl 4-nitrocinnamate, and how can researchers optimize yield and purity?

this compound is typically synthesized via Claisen-Schmidt condensation between 4-nitrobenzaldehyde and ethyl acetoacetate under basic conditions (e.g., NaOH or piperidine catalysis). To optimize yield, researchers should:

  • Monitor reaction temperature (ideally 0–5°C during aldol adduct formation) .
  • Use anhydrous solvents to minimize side reactions.
  • Purify via recrystallization (ethanol/water mixtures yield crystals with melting points ~138°C) .
  • Validate purity via GC (>96%) or HPLC, comparing retention times to certified standards .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • FT-IR : Confirm ester C=O stretch (~1700 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Compare chemical shifts (e.g., trans-alkene protons at δ 6.4–7.8 ppm) to literature data in deuterated solvents (DMSO-d₆ or CDCl₃) .
  • Mass Spectrometry : Validate molecular ion peak (m/z 221.21) and fragmentation patterns using ESI-MS or EI-MS .

Q. How should researchers address solubility challenges in experimental design?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (CHCl₃). For kinetic studies:

  • Pre-saturate solvents under controlled temperatures.
  • Use sonication to enhance dissolution.
  • Report solvent purity and temperature in metadata to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR or IR) be resolved in structural confirmation?

Discrepancies may arise from isomerization (cis/trans), solvent effects, or impurities. To resolve:

  • Perform 2D NMR (COSY, NOESY) to confirm stereochemistry and coupling patterns .
  • Compare experimental IR spectra to computational predictions (DFT simulations) for nitro and ester groups .
  • Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies are effective for analyzing reaction mechanisms involving this compound in photochemical or catalytic studies?

For mechanistic insights:

  • Use isotopic labeling (e.g., deuterated ethyl groups) to track proton transfer steps in condensation reactions .
  • Employ time-resolved spectroscopy (UV-Vis or fluorescence) to monitor intermediates in photo-induced reactions .
  • Perform DFT calculations to model transition states and electron density maps for nitro group reactivity .

Q. How should researchers design experiments to investigate this compound’s biological activity while ensuring methodological rigor?

  • Use dose-response assays (e.g., IC₅₀ determination in cytotoxicity studies) with positive/negative controls .
  • Validate biological targets via molecular docking simulations against protein databases (PDB) .
  • Address batch-to-batch variability by reporting purity, storage conditions (room temperature, dark), and solvent residues .

Q. What statistical approaches are recommended for analyzing kinetic or thermodynamic data in degradation studies?

  • Apply non-linear regression (e.g., Arrhenius or Eyring equations) to model temperature-dependent degradation rates .
  • Use ANOVA to assess significance of environmental factors (pH, light exposure) on stability .
  • Report uncertainties (e.g., ±SD in triplicate trials) and compare degradation pathways to literature using Chemotion or Reaxys databases .

Data Management and Validation

Q. How can researchers ensure reproducibility when publishing synthetic or analytical data?

  • Adhere to FAIR principles : Share raw NMR/spectral data in repositories like RADAR4Chem or nmrXiv with DOI links .
  • Provide experimental appendices for large datasets (e.g., kinetic curves, crystallographic parameters) .
  • Cross-check melting points and spectral data against authoritative sources (NIST Chemistry WebBook) .

Q. What steps mitigate errors in computational modeling of this compound’s electronic properties?

  • Validate computational methods (e.g., B3LYP/6-31G*) against experimental UV-Vis spectra .
  • Perform sensitivity analysis to assess basis set or solvent model impacts on results .
  • Compare HOMO/LUMO gaps to electrochemical data (cyclic voltammetry) .

Emerging Research Directions

Q. How can this compound be integrated into green chemistry workflows?

  • Substitute traditional solvents with ionic liquids or bio-based esters to reduce environmental impact .
  • Explore microwave-assisted synthesis to reduce reaction time and energy consumption .
  • Quantify E-factors and atom economy in lifecycle assessments .

What unresolved questions exist regarding the compound’s role in materials science (e.g., as a monomer or photoactive agent)?

  • Investigate its polymerization potential via radical or condensation pathways for nitro-functionalized polymers .
  • Study photostability under UV exposure for optoelectronic applications .
  • Collaborate with open-science platforms (NFDI4Chem) to share data and accelerate innovation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.